molecular formula C15H11NS B224385 2-Styrylbenzothiazole CAS No. 1483-30-3

2-Styrylbenzothiazole

Cat. No. B224385
CAS RN: 1483-30-3
M. Wt: 237.32 g/mol
InChI Key: LCIISWPXOZNVIG-ZHACJKMWSA-N
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Description

2-Styrylbenzothiazole (STB) is a heterocyclic compound that has gained significant attention in recent years due to its various applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological and chemical studies. STB is used as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-Styrylbenzothiazole is not fully understood, but it is believed to involve the interaction of 2-Styrylbenzothiazole with biological molecules, such as proteins and nucleic acids. 2-Styrylbenzothiazole has a unique structure that allows it to interact with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
2-Styrylbenzothiazole has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its ability to inhibit the activity of various enzymes, such as acetylcholinesterase. 2-Styrylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Styrylbenzothiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its ability to interact with biological molecules. However, there are also limitations to using 2-Styrylbenzothiazole in lab experiments, including its potential toxicity and its limited solubility in water.

Future Directions

There are various future directions for the research of 2-Styrylbenzothiazole, including its use as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Styrylbenzothiazole can also be further studied for its potential as a fluorescent probe for the detection of various biological molecules. Additionally, the synthesis of new derivatives of 2-Styrylbenzothiazole can be explored for their potential biological and chemical applications.
Conclusion:
In conclusion, 2-Styrylbenzothiazole is a heterocyclic compound that has various scientific research applications, including its use as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds. 2-Styrylbenzothiazole has various biochemical and physiological effects, and it has potential as a therapeutic agent for the treatment of various diseases. The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, and its limitations in lab experiments should be considered. Further research on 2-Styrylbenzothiazole and its derivatives can lead to new discoveries in the field of biological and chemical sciences.

Synthesis Methods

The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, including the condensation of 2-aminobenzothiazole with cinnamaldehyde, the reaction of 2-chlorobenzothiazole with acetylene, and the reaction of 2-aminobenzothiazole with cinnamoyl chloride. The most commonly used method for the synthesis of 2-Styrylbenzothiazole is the condensation of 2-aminobenzothiazole with cinnamaldehyde. This method involves the reaction of 2-aminobenzothiazole with cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 2-Styrylbenzothiazole.

Scientific Research Applications

2-Styrylbenzothiazole has various scientific research applications, including its use as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and carbohydrates. 2-Styrylbenzothiazole is also used as a catalyst for various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. 2-Styrylbenzothiazole is also used as a precursor for the synthesis of various compounds, including benzothiazole derivatives, which have various biological and chemical applications.

properties

CAS RN

1483-30-3

Product Name

2-Styrylbenzothiazole

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+

InChI Key

LCIISWPXOZNVIG-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

Other CAS RN

1483-30-3

synonyms

2-styrylbenzothiazole

Origin of Product

United States

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